Pridinol

muscle pain meta-analysis clinical efficacy

Select Pridinol for its uniquely differentiated dual central and peripheral antimuscarinic mechanism, which directly addresses procurement needs for clinical and real-world evidence studies. A meta-analysis confirms a 74.0% global response rate versus 49.7% for placebo (NNT=4.1), providing robust power for RCT design. Its distinct M1/M4 receptor selectivity and stereoselective binding (10-100 fold difference between enantiomers) make it an irreplaceable probe versus generic alternatives. This scientifically non-substitutable profile ensures your research investment targets validated, high-efficacy endpoints with a placebo-comparable safety profile.

Molecular Formula C20H25NO
Molecular Weight 295.4 g/mol
CAS No. 511-45-5
Cat. No. B1678096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePridinol
CAS511-45-5
Synonyms3-(N-piperidinyl)-1,1-diphenyl-1-propanol methanesulfonate
3-piperidino-1,1-diphenylpropanol
3-piperidinyl-1,1-diphenylpropan-1-ol
Myoson
pridinol
pridinol mesylate
pridinol monohydrochloride
pridinol monomesylate
ridinol
Molecular FormulaC20H25NO
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O
InChIInChI=1S/C20H25NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-13,22H,3,8-9,14-17H2
InChIKeyRQXCLMGKHJWMOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityMW: 391.52. Crystals, mp 152.5-155.0 °C. Sparingly sol in water /Methanesulfonate/
Soluble in acetone
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pridinol (CAS 511-45-5) Centrally Acting Anticholinergic Muscle Relaxant for Procurement in Musculoskeletal and Parkinsonian Research


Pridinol is a centrally acting, non-benzodiazepine antispasmodic agent with a primary mechanism of action as a muscarinic acetylcholine receptor (mAChR) antagonist [1]. It is a tertiary alcohol and piperidine derivative that is orally bioavailable and crosses the blood-brain barrier . Pridinol is indicated for the treatment of central and peripheral muscle spasms, including conditions such as lumbalgia and torticollis, and has established antiparkinsonian activity [2]. Unlike many other muscle relaxants, pridinol acts at both central and peripheral sites, offering a unique dual therapeutic profile [3].

Why Pridinol Cannot Be Substituted with Other Centrally Acting Muscle Relaxants or Antiparkinsonian Agents


Within the class of centrally acting muscle relaxants and anticholinergic antiparkinsonian agents, direct substitution is not scientifically justified due to significant differences in receptor subtype selectivity, metabolic fate, and clinical efficacy outcomes [1]. Pridinol's specific binding profile, which includes high affinity for M1 and M4 receptor subtypes, is distinct from agents like trihexyphenidyl, biperiden, or tolperisone . Furthermore, the enantiomeric composition of pridinol preparations can critically affect its pharmacological activity due to pronounced stereoselectivity at muscarinic receptors [2]. The quantitative evidence below demonstrates that these molecular and clinical differentiations translate directly into measurable differences in therapeutic response and safety profiles, making generic substitution scientifically unsound.

Pridinol Comparative Quantitative Evidence: Efficacy, Selectivity, and Metabolic Differentiation


Superior Clinical Response Rate in Muscle Pain: Pridinol vs. Placebo

In a meta-analysis of double-blind, randomized, placebo-controlled trials in adult patients with muscle-related pain, pridinol (PRI) demonstrated a significantly higher global response rate compared to placebo [1]. The analysis included 342 patients (173 received PRI, 169 received placebo) with mild to moderate acute muscle pain [1].

muscle pain meta-analysis clinical efficacy placebo-controlled

Real-World Superiority in Acute Low Back Pain: Pridinol vs. NSAIDs

A retrospective, propensity-score matched analysis of real-world data from the German Pain e-Registry compared pridinol to non-steroidal anti-inflammatory drugs (NSAIDs) for acute low back pain [1]. The study found a significantly higher response rate for pridinol, despite current guidelines recommending NSAIDs as first-line therapy for this condition [1].

acute low back pain real-world evidence NSAID comparator response rate

Enantioselective Receptor Binding: (R)-Pridinol's 10-100x Greater M2 Affinity vs. (S)-Enantiomer

Thermodynamic binding studies on rat heart M2 muscarinic receptors revealed pronounced stereoselectivity for pridinol and its structural analogs [1]. The (R)-enantiomer of these antimuscarinic agents, including pridinol, exhibited substantially higher affinity for the M2 receptor compared to the corresponding (S)-enantiomer [1].

muscarinic receptor M2 subtype stereoselectivity binding affinity

Metabolic Fate Differentiation: Pridinol's Unique Hydroxylation Pattern vs. Trihexyphenidyl and Biperiden

A comparative metabolism study of the antiparkinsonian drugs trihexyphenidyl, pridinol, and biperiden revealed a graduated tendency for hydroxylation based on structural elements [1]. The absence of an alicyclic ring system in pridinol, unlike trihexyphenidyl, results in a different primary site of metabolic attack [1].

drug metabolism hydroxylation antiparkinsonian structural differentiation

Comparative Antinociceptive Profile: Pridinol vs. Tolperisone in Experimental Jaw-Muscle Pain

In a randomized, double-blind, placebo-controlled three-way cross-over study in healthy men, the antinociceptive effects of pridinol mesilate were compared to tolperisone hydrochloride and placebo in an experimental jaw-muscle pain model [1]. The study measured peak pain intensity on a visual analogue scale (VAS) and pressure pain thresholds (PPT) [1].

muscle pain experimental pain model tolperisone VAS

Optimal Research and Industrial Use Cases for Pridinol Based on Differentiated Evidence


Clinical Trial Supply for Muscle Pain Indications

Procure pridinol for use as an active comparator or investigational drug in randomized controlled trials for muscle-related pain. The meta-analysis data showing a 74.0% response rate versus 49.7% for placebo (NNT = 4.1) provides a robust statistical benchmark for power calculations and study design [1]. Its established safety profile, comparable to placebo in the analyzed trials, supports its use in patient populations [1].

Real-World Effectiveness Studies in Musculoskeletal Pain

Utilize pridinol in real-world evidence or comparative effectiveness research studies for acute low back pain and related musculoskeletal conditions. The propensity-score matched data showing a 69% response rate for pridinol versus 34% for NSAIDs provides a clear quantitative basis for its selection as a treatment of interest [2]. This scenario is particularly relevant for health economics and outcomes research (HEOR).

Stereochemistry-Dependent Pharmacological Studies

Employ pridinol enantiomers as research tools to investigate the stereoselectivity of muscarinic receptor binding and function. The 10- to 100-fold difference in M2 receptor affinity between (R)- and (S)-enantiomers of this chemical class [3] makes pridinol a valuable probe for dissecting the roles of receptor subtypes in central and peripheral tissues. Sourcing of enantiomerically pure material is critical for this application.

Metabolic Interaction and Pharmacokinetic Studies

Use pridinol as a reference compound in studies of drug metabolism and drug-drug interactions, particularly those involving cytochrome P450 enzymes. Its distinct metabolic pathway, characterized by preferential hydroxylation of the saturated heterocyclic ring compared to the alicyclic ring in agents like trihexyphenidyl [4], allows for direct comparative investigations into how structural differences influence metabolic fate and potential toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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